![molecular formula C6H10ClF2N B2492944 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 1638761-34-8](/img/structure/B2492944.png)

6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-azabicyclo[3.2.0]heptane derivatives, including those with difluoro groups, often involves innovative photochemical reactions or intermolecular [2+2] photocycloaddition processes. For instance, the photochemical isomerization of hexafluoro-1H-azepines has been shown to yield hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes, which can undergo various chemical reactions to yield the desired difluoro-3-azabicyclo[3.2.0]heptane derivatives (Barlow et al., 1982). Additionally, a two-step synthesis method utilizing common chemicals such as benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization has been developed, providing an efficient route to these compounds (Denisenko et al., 2017).

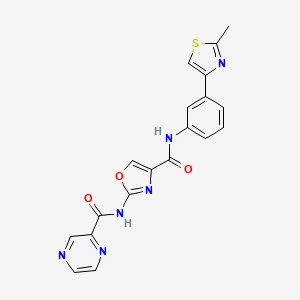

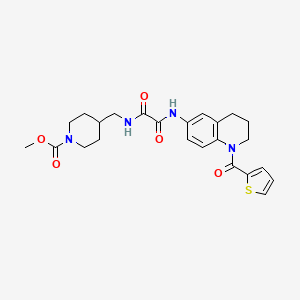

Molecular Structure Analysis

The molecular structure of 6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is characterized by its bicyclic framework, which includes a 3-azabicyclo[3.2.0]heptane core substituted with difluoro groups. This structure is pivotal in its reactivity and the ability to undergo various chemical transformations. The presence of fluorine atoms significantly affects the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.

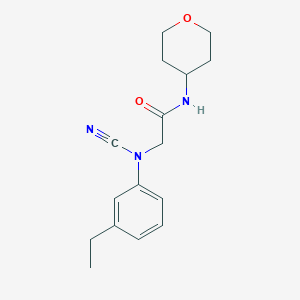

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions due to its reactive bicyclic structure and fluorine substituents. Photochemical synthesis techniques have been used to generate 3-azabicyclo[3.2.0]heptanes, which are crucial intermediates for further chemical modifications and the development of new compounds with potential therapeutic applications (Denisenko et al., 2017).

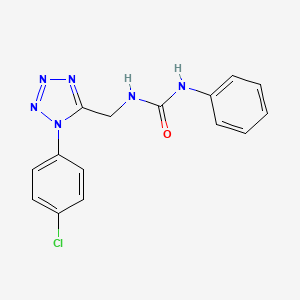

Scientific Research Applications

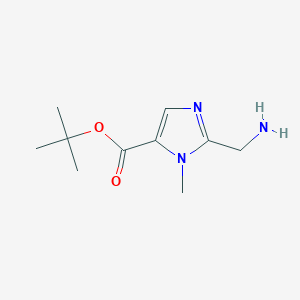

Structural Characterization and Synthesis

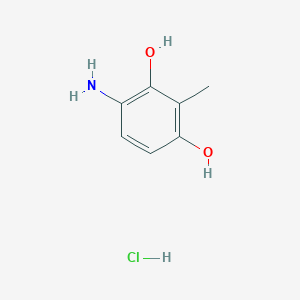

- Structural Analysis : The structural characterization of 7-azabicyclo[2.2.1]heptane, a related compound, has been studied, indicating the importance of these structures in heterocyclic chemistry (Britvin & Rumyantsev, 2017).

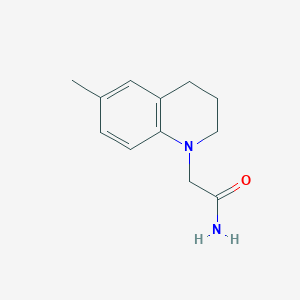

- Synthesis of Derivatives : Synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues has been developed, showcasing the compound's role in creating bicyclic analogues of bioactive molecules (Petz & Wanner, 2013).

- Advanced Building Blocks for Drug Discovery : A method for synthesizing substituted 3-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery has been developed, highlighting its potential in medicinal chemistry (Denisenko et al., 2017).

- Cascade Reaction for Pharmacophores : A novel multicomponent cascade reaction has been used to form a strained 3-azabicyclo[3.2.0]heptane derivative, indicating its utility in creating important pharmacophores (Kriis et al., 2010).

Synthesis Techniques and Applications

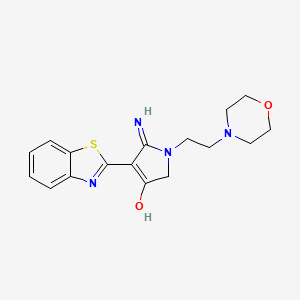

- Flavin-Mediated Photocycloaddition : A flavin-mediated visible-light [2+2] photocycloaddition has been used to synthesize various phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, demonstrating its versatility in synthesizing biologically active compounds (Jirásek et al., 2017).

- Functionalised Azepanes and Piperidines Synthesis : The compound has been used in the synthesis of functionalized azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives, showing its role in accessing nitrogen-containing ring-expanded products (Chen et al., 2017).

Additional Research Insights

- Synthesis of Morpholine-Based Building Blocks : Bridged bicyclic morpholines, structurally similar to 6,6-Difluoro-3-azabicyclo[3.2.0]heptane, have been synthesized, highlighting their importance in medicinal chemistry (Walker et al., 2012).

- Azabicycloheptanones from Pyrrole : Synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole further demonstrates the compound's relevance in creating complex heterocyclic structures (Gilchrist et al., 1997).

properties

IUPAC Name |

6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBGNMIKAIZJQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC2C1(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2492863.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2492868.png)

![N-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2492882.png)